

Application Note: Solid-Phase Extraction Protocol for Isolating Dicarboxylic Acids

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Compound of Interest

Compound Name: *10-Oxononadecanedioic acid*

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Introduction

Dicarboxylic acids (DCAs) are organic compounds characterized by the presence of two carboxylic acid functional groups. They are significant in various biological and industrial processes, and their accurate quantification is crucial for applications ranging from environmental monitoring and food safety to clinical diagnostics and pharmaceutical research. Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique for isolating and concentrating dicarboxylic acids from complex matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). [1] This application note provides a detailed protocol for the solid-phase extraction of dicarboxylic acids and summarizes key quantitative performance data.

Data Presentation

The following table summarizes typical quantitative performance parameters for the analysis of dicarboxylic acids using SPE coupled with LC-MS/MS. These values are indicative and can vary depending on the specific analyte, sample matrix, and instrumentation.

Dicarboxylic Acid	Sample Matrix	SPE Sorbent Type	Recovery Rate (%)	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Aliphatic Carboxylic Acids (general)	River Water	Silica	92.08%	Not Reported	Not Reported
Aromatic Carboxylic Acids (general)	River Water	Strata TM X (Polymeric)	28%	Not Reported	Not Reported
C2-C14 Dicarboxylic Acids (general)	Not Specified	Not Specified	Not Reported	5-40 pg	Not Reported
Methylmalonic Acid	Serum/Plasma	Not Specified (post-extraction)	Not Reported	0.05 µmol/L	0.1 µmol/L

Experimental Protocols

This section details a general yet robust methodology for the isolation of dicarboxylic acids from liquid and solid samples using weak anion exchange (WAX) SPE cartridges. Weak anion exchangers are particularly suitable for retaining acidic compounds like dicarboxylic acids, which are ionized at a neutral or slightly basic pH and can be eluted by reducing the pH.[2][3]

Materials and Reagents

- SPE Cartridges: Weak Anion Exchange (WAX), e.g., 500 mg, 6 mL
- Methanol (HPLC grade)
- Deionized Water (18.2 MΩ·cm)
- Ammonium Hydroxide (NH₄OH)

- Formic Acid (HCOOH)
- Acetonitrile (ACN, HPLC grade)
- Sample Pretreatment Reagents (matrix-dependent, see below)

Sample Pretreatment

For Aqueous Samples (e.g., River Water, Wastewater):

- Filter the sample through a 0.45 μm filter to remove particulate matter.
- Adjust the sample pH to between 6 and 8 with a dilute solution of ammonium hydroxide to ensure the dicarboxylic acids are in their ionized (anionic) form, promoting retention on the WAX sorbent.

For Biological Fluids (e.g., Serum, Plasma):

- To 1 volume of sample (e.g., 500 μL), add 3 volumes of ice-cold acetonitrile (1.5 mL).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at $>10,000 \times g$ for 10 minutes at 4°C.
- Carefully collect the supernatant for SPE processing. Adjust the pH of the supernatant to between 6 and 8.

For Solid Samples (e.g., Soil, Food):

- Homogenize 1 gram of the sample with 10 mL of a methanol/water (1:1, v/v) solution.[\[1\]](#)
- Sonicate the mixture for 30 minutes in a water bath.[\[1\]](#)
- Centrifuge at 5000 rpm for 10 minutes.[\[1\]](#)
- Filter the supernatant through a 0.22 μm syringe filter.[\[1\]](#)
- Adjust the pH of the filtrate to between 6 and 8.

Solid-Phase Extraction Protocol

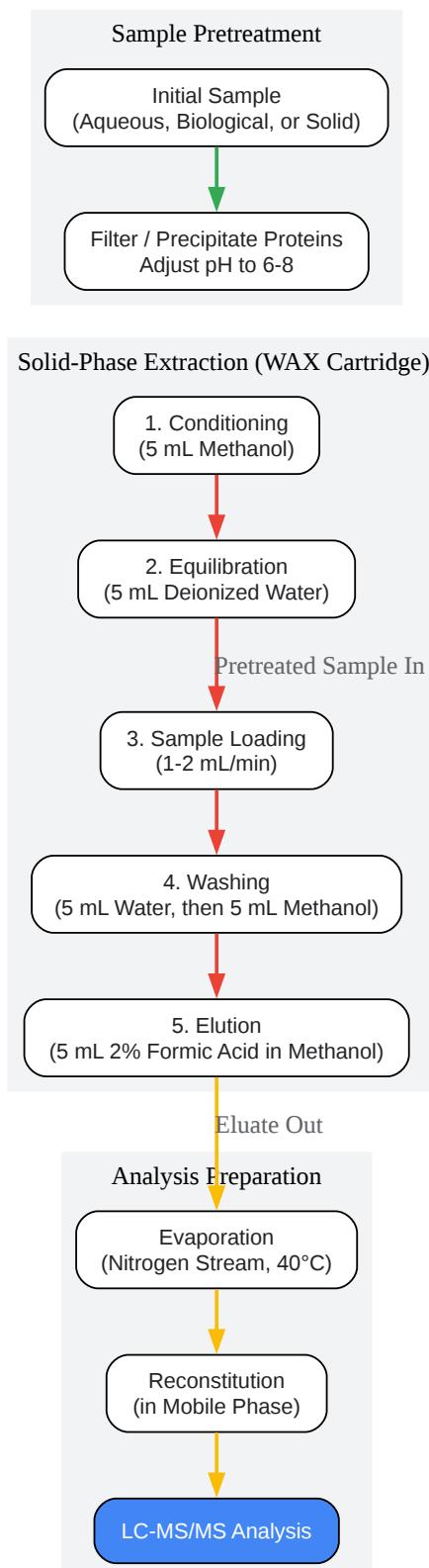
The following steps should be performed using a vacuum manifold for consistent flow rates (approximately 1-2 mL/min).

- Conditioning:
 - Pass 5 mL of methanol through the WAX cartridge to wet the sorbent and activate the functional groups.
 - Do not allow the sorbent to dry.
- Equilibration:
 - Pass 5 mL of deionized water through the cartridge to remove the methanol and equilibrate the sorbent to an aqueous environment.[\[1\]](#)
 - Ensure the pH of the equilibration solution is similar to that of the prepared sample.
- Sample Loading:
 - Load the pretreated sample onto the cartridge at a slow and steady flow rate (1-2 mL/min).
 - The ionized dicarboxylic acids will be retained on the positively charged WAX sorbent.
- Washing (to remove interferences):
 - Wash the cartridge with 5 mL of deionized water to remove unretained polar, non-ionic interferences.
 - Follow with a wash of 5 mL of methanol to remove non-polar interferences. This step should be optimized to ensure no loss of the target analytes.
- Elution:
 - Elute the retained dicarboxylic acids by passing 5 mL of a solution of 2% formic acid in methanol through the cartridge. The acidic conditions neutralize the charge on the dicarboxylic acids, releasing them from the sorbent.

- Collect the eluate in a clean collection tube.
- Post-Elution Processing:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the residue in a suitable volume (e.g., 200-500 µL) of the initial mobile phase for your analytical method (e.g., LC-MS/MS).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of dicarboxylic acids.



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Caption: Workflow for dicarboxylic acid isolation using SPE.

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